1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is a complex organic compound with potential applications in various scientific fields. The compound features a benzo[d][1,3]dioxole moiety, a piperazine ring, and a urea linkage, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the introduction of the piperazine moiety, and the final urea linkage formation. Common reagents used in these reactions include benzo[d][1,3]dioxole derivatives, piperazine, and isocyanates. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amine
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamate
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5S/c1-25(21,22)19-8-6-18(7-9-19)5-4-16-15(20)17-12-2-3-13-14(10-12)24-11-23-13/h2-3,10H,4-9,11H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZHHBOUTIJQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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